molecular formula C13H11ClOS2 B14282734 S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate CAS No. 121955-59-7

S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate

Katalognummer: B14282734
CAS-Nummer: 121955-59-7
Molekulargewicht: 282.8 g/mol
InChI-Schlüssel: LNCQCGJEVYGIQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate: is an organosulfur compound that features a sulfinothioate functional group attached to a 4-chlorophenyl and a 4-methylbenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate typically involves the reaction of 4-chlorothiophenol with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinothioate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted sulfinothioate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate is used as a reagent in organic synthesis, particularly in the formation of sulfinothioate-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate exerts its effects involves the interaction of the sulfinothioate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, including enzyme activity and signal transduction.

Vergleich Mit ähnlichen Verbindungen

  • 4-Methylbenzenesulfinyl chloride
  • 4-Chlorothiophenol
  • 4-Methylbenzenesulfonyl chloride

Comparison: S-(4-Chlorophenyl) 4-methylbenzene-1-sulfinothioate is unique due to the presence of both a 4-chlorophenyl and a 4-methylbenzene moiety attached to the sulfinothioate group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the 4-chlorophenyl group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.

Eigenschaften

CAS-Nummer

121955-59-7

Molekularformel

C13H11ClOS2

Molekulargewicht

282.8 g/mol

IUPAC-Name

1-(4-chlorophenyl)sulfanylsulfinyl-4-methylbenzene

InChI

InChI=1S/C13H11ClOS2/c1-10-2-8-13(9-3-10)17(15)16-12-6-4-11(14)5-7-12/h2-9H,1H3

InChI-Schlüssel

LNCQCGJEVYGIQM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)SC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.